Thermodynamic Stability vs. Alanine and Its Isomers
(2S)-2-Aminopropanenitrile is the most stable isomer among all alanine precursors. A comprehensive computational study found that alanine and most of its other precursors are located at higher energies by more than 5.7 kcal/mol relative to the most stable isomer, which consists of a linear-chain structure. The only exception is 2-aminopropanenitrile, which is identified as the most stable isomer overall [1]. This inherent stability of the α-amino nitrile suggests that 2-aminopropanenitrile is the dominant contributor to enantiomeric excess formation over α-amino acids [1].
| Evidence Dimension | Relative Isomer Stability (Energy) |
|---|---|
| Target Compound Data | Most stable isomer (2-aminopropanenitrile) |
| Comparator Or Baseline | Alanine and other precursors |
| Quantified Difference | > 5.7 kcal/mol higher energy for comparators |
| Conditions | Computational isomer search algorithm (random connection method) based on minimum energy principle |
Why This Matters
This stability advantage indicates that (2S)-2-aminopropanenitrile is the thermodynamically preferred alanine precursor in prebiotic and synthetic chemistry contexts, potentially leading to higher yields and reduced byproduct formation compared to less stable isomers.
- [1] Shoji, M., et al. 'Comprehensive Search of Stable Isomers of Alanine and Alanine Precursors in Prebiotic Syntheses.' Astrobiology, 2022, 22(9), 1129-1142. View Source
